molecular formula C6H12O B1623863 2-Hexen-4-ol CAS No. 4798-58-7

2-Hexen-4-ol

Cat. No.: B1623863
CAS No.: 4798-58-7
M. Wt: 100.16 g/mol
InChI Key: KWUXUOPPQQMMIL-HWKANZROSA-N
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Description

2-Hexen-4-ol is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its pleasant, grassy odor and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexen-4-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 2-hexyn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, such as a temperature of 40°C and a pressure of 0.1 MPa . Another method involves the use of polysaccharide-stabilized palladium-silver nanocatalysts, which offer high selectivity and efficiency .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of hexynols. The process involves the use of heterogeneous catalysts, such as palladium on alumina, to achieve high conversion rates and selectivity . The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hexen-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexenal or hexanoic acid.

    Reduction: The compound can be reduced to hexanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Hexenal, hexanoic acid

    Reduction: Hexanol

    Substitution: Various alkyl halides, depending on the substituent introduced

Scientific Research Applications

2-Hexen-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The compound binds to olfactory receptors in insects, triggering a cascade of biochemical events that result in attraction or repulsion . In chemical reactions, its reactivity is influenced by the presence of the double bond and hydroxyl group, which participate in various transformations.

Comparison with Similar Compounds

2-Hexen-4-ol can be compared with other similar compounds, such as:

    2-Hexen-1-ol: Another unsaturated alcohol with a double bond between the second and third carbon atoms but with the hydroxyl group on the first carbon.

    3-Hexen-1-ol: An isomer with the double bond between the third and fourth carbon atoms and the hydroxyl group on the first carbon.

    1-Hexen-3-ol: An isomer with the double bond between the first and second carbon atoms and the hydroxyl group on the third carbon.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the double bond and hydroxyl group .

Properties

IUPAC Name

(E)-hex-4-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXUOPPQQMMIL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4798-58-7
Record name Hex-4-en-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexen-4-ol
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Record name Hex-4-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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